N-(3-Pyridyl)indomethacinamide
Description
Contextualization within Non-Steroidal Anti-Inflammatory Drug (NSAID) Research Paradigms
The trajectory of NSAID research has been largely steered by the objective of reducing the gastrointestinal and cardiovascular side effects linked to traditional NSAIDs. These adverse effects are primarily a consequence of the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. While the inhibition of COX-2 is the intended goal for alleviating inflammation and pain, the concurrent inhibition of COX-1, which is vital for protecting the gastric lining and maintaining platelet function, results in undesirable complications. drugbank.com This has propelled the development of COX-2 selective inhibitors, known as "coxibs," as a dominant approach in contemporary NSAID research.
Furthermore, a significant avenue of exploration in NSAID research is the investigation of new biological targets beyond the COX enzymes. rsc.org This includes enzymes like microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a critical enzyme in the synthesis of the pro-inflammatory molecule prostaglandin E2 (PGE2). rsc.orgnih.gov By focusing on mPGES-1, scientists hope to achieve a more precise anti-inflammatory action with a potentially better safety profile than traditional COX inhibitors. rsc.org
Rationale for Indomethacin (B1671933) Derivatization and Amide Analogue Development
Indomethacin, a powerful non-selective COX inhibitor, has been a cornerstone in both clinical applications and pharmacological studies for over five decades. nih.gov However, its use is often hampered by a notable occurrence of gastrointestinal and central nervous system side effects. drugbank.comnih.gov This has positioned indomethacin as a prime candidate for chemical alteration, or derivatization, to generate new analogues with enhanced characteristics. nih.gov
The main driver for modifying indomethacin is to separate its therapeutic anti-inflammatory effects from its side-effect profile. Researchers have investigated numerous chemical changes to the indomethacin structure, such as converting its carboxylic acid group into amides and esters. The creation of amide analogues, including N-(3-Pyridyl)indomethacin amide, represents a calculated strategy to modify the parent drug's physicochemical properties. These alterations can affect aspects like solubility, how the compound is metabolized, and, crucially, its affinity and selectivity for various biological targets. The addition of a pyridyl group, for example, can introduce new possibilities for hydrogen bonding and change the molecule's electronic properties, potentially leading to new interactions with enzymes such as mPGES-1.
Overview of N-(3-Pyridyl)indomethacin Amide as a Promising Research Compound
N-(3-Pyridyl)indomethacin amide has captured the attention of the research community as a promising compound, primarily due to its potent and selective inhibition of microsomal prostaglandin E synthase-1 (mPGES-1). caymanchem.com This selective action is a highly sought-after feature for a next-generation anti-inflammatory drug.
This selective inhibition of mPGES-1 implies that N-(3-Pyridyl)indomethacin amide could offer a more targeted method for reducing inflammation by specifically blocking the creation of the key inflammatory mediator PGE2, without impacting the synthesis of other prostanoids that have essential physiological roles. rsc.org This characteristic sets it apart from traditional NSAIDs and makes it a valuable instrument for examining the function of mPGES-1 in a range of physiological and disease states. Ongoing research on N-(3-Pyridyl)indomethacin amide is concentrated on further clarifying its mechanism of action, refining its pharmacological attributes, and assessing its potential as a foundational compound for a new class of anti-inflammatory medications.
| Property | Data |
| Molecular Formula | C24H20ClN3O3 |
| Molecular Weight | 433.9 g/mol |
| IUPAC Name | 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-pyridin-3-ylacetamide |
| CAS Number | 261766-29-4 |
| Physical Description | Crystalline solid |
| Melting Point | 204 - 206 °C |
| Compiled from multiple sources caymanchem.comclearsynth.comnih.govcaymanchem.com |
| Enzyme Inhibition Data | IC50 Value (µM) |
| Human Recombinant COX-2 | 0.052 |
| Ovine Recombinant COX-1 | ~67.6 |
| Ovine Seminal Vesicular COX-1 | 75 |
| Ovine Placental COX-2 | 50 |
| Data from a study on ester and amide derivatives of indomethacin caymanchem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-pyridin-3-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O3/c1-15-20(13-23(29)27-18-4-3-11-26-14-18)21-12-19(31-2)9-10-22(21)28(15)24(30)16-5-7-17(25)8-6-16/h3-12,14H,13H2,1-2H3,(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAPHQYAZUTCIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NC4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Modifications for N 3 Pyridyl Indomethacin Amide
General Synthetic Strategies for Indomethacin (B1671933) Amide Analogues
The synthesis of indomethacin amide analogues, including N-(3-Pyridyl)indomethacin Amide, predominantly involves the conversion of the carboxylic acid group of indomethacin into an amide. A common and effective method is the activation of the carboxylic acid, followed by reaction with a desired amine.
One widely employed strategy involves converting indomethacin to its acid chloride. This is typically achieved by reacting indomethacin with thionyl chloride in an inert solvent like dry benzene. researchgate.net The resulting highly reactive acyl chloride can then be readily coupled with a variety of primary or secondary amines to form the corresponding amide derivatives. researchgate.net For instance, the reaction of [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetyl chloride with 4-amino acetophenone (B1666503) yields N-[4-(acetyl)phenyl]-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide. researchgate.net
Another established method for amide bond formation is the use of coupling agents. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) facilitate the direct coupling of indomethacin's carboxylic acid with an amine. nih.gov This approach offers a milder alternative to the acid chloride method. Similarly, N,N'-bis(2-oxo-3-oxazolidinyl)phosphonic chloride (BOP-Cl) is another activating agent used for the synthesis of indomethacin esters and can be adapted for amide synthesis. nih.gov These methods provide a versatile platform for generating a diverse library of indomethacin amides by varying the amine component. nih.govacs.org
Specific Synthetic Routes to N-(3-Pyridyl)indomethacin Amide
The synthesis of N-(3-Pyridyl)indomethacin Amide follows the general strategies outlined above. The primary route involves the reaction of activated indomethacin with 3-aminopyridine.
While specific, detailed experimental procedures for the synthesis of N-(3-Pyridyl)indomethacin Amide are often found within broader studies on indomethacin analogues, the fundamental transformation remains consistent: the formation of an amide linkage between the carboxylic acid of indomethacin and the amino group of 3-aminopyridine. This conversion is a key step in transforming indomethacin into a highly selective COX-2 inhibitor. nih.govacs.orgcaymanchem.com The resulting compound, N-(3-pyridyl)-1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetamide, has the chemical formula C₂₄H₂₀ClN₃O₃. caymanchem.comnih.gov
Exploration of Structural Modifications on the Indomethacin Scaffold
The indomethacin molecule offers several sites for structural modification, allowing for a systematic exploration of how different chemical features influence its biological activity. Researchers have focused on derivatizing the carboxylic acid moiety and making alterations to the indole (B1671886) ring and benzoyl substituents.
Derivatization of the Carboxylic Acid Moiety
The carboxylic acid group of indomethacin has been a primary target for chemical modification. researchgate.netresearchgate.net Converting this acidic group into neutral esters and amides has been a particularly successful strategy for developing selective COX-2 inhibitors. nih.govnih.govacs.org
The rationale behind this modification lies in the structural differences between the active sites of COX-1 and COX-2 enzymes. The derivatization of the carboxylate can lead to compounds that preferentially bind to the COX-2 isoform. nih.govacs.org A wide variety of ester and amide derivatives have been synthesized and evaluated. For instance, studies have shown that primary and secondary amide analogues of indomethacin are generally more potent COX-2 inhibitors than the corresponding tertiary amides. nih.govacs.org The synthesis of these derivatives often employs the coupling strategies mentioned previously, such as the use of BOP-Cl or DCC/DMAP. nih.govnih.gov
Alterations at the Indole Ring and Benzoyl Substituents
Beyond the carboxylic acid, other parts of the indomethacin scaffold have been subjected to modification to probe structure-activity relationships. These include changes to the indole ring and the N-1 benzoyl substituent. researchgate.net
For example, replacing the 2-methyl group on the indole ring with a hydrogen atom in the ester and amide series has been shown to result in inactive compounds. nih.govacs.org This highlights the importance of this small alkyl group for biological activity. Similarly, alterations to the N-1 substituent have significant consequences. Replacing the 4-chlorobenzoyl group with a 4-bromobenzyl group or even a simple hydrogen atom also leads to a loss of inhibitory activity in the ester and amide derivatives. nih.govacs.org The synthesis of such analogues often requires multi-step sequences, sometimes involving the Fischer indole synthesis to construct the modified indole core. nih.govsciencesnail.com These studies underscore the specific structural requirements for potent inhibition of COX enzymes.
Analytical Verification of Synthesized Compounds
The structural integrity and purity of newly synthesized compounds like N-(3-Pyridyl)indomethacin Amide and its analogues are confirmed using a suite of standard analytical techniques.
High-performance liquid chromatography (HPLC) is routinely used to assess the purity of the final products. caymanchem.com Spectroscopic methods are indispensable for structural elucidation. Infrared (IR) spectroscopy confirms the presence of key functional groups, while mass spectrometry (MS) provides the molecular weight of the compound. nih.govcaymanchem.com Nuclear magnetic resonance (NMR) spectroscopy, including both proton (¹H NMR) and carbon-13 (¹³C NMR), is crucial for determining the precise arrangement of atoms within the molecule. researchgate.netnih.gov For crystalline compounds, melting point analysis serves as an additional indicator of purity. caymanchem.com Ultraviolet-visible (UV-Vis) spectroscopy may also be employed to characterize the electronic properties of the molecules. researchgate.netcaymanchem.com
Pharmacological Characterization and Mechanistic Elucidation
Cyclooxygenase (COX) Isozyme Inhibition Profile
The primary mechanism of action for many NSAIDs involves the inhibition of COX enzymes, which exist in two main isoforms, COX-1 and COX-2. The therapeutic anti-inflammatory and analgesic effects are largely attributed to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal issues, are often linked to the inhibition of the constitutively expressed COX-1.
Selective Inhibition of Cyclooxygenase-2 (COX-2)
N-(3-Pyridyl)indomethacin amide has been identified as a potent and selective inhibitor of the COX-2 isozyme. nih.govnih.gov This selectivity is a key characteristic, as the modification of the carboxylic acid group of indomethacin (B1671933) to an amide functionality significantly enhances its preference for COX-2. nih.gov Studies have shown that while indomethacin itself is a non-selective COX inhibitor, the creation of ester and amide derivatives can generate highly selective COX-2 inhibitors. nih.gov
Comparative Potency against Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2)
The selective nature of N-(3-Pyridyl)indomethacin amide is evident in its differential potency against the two COX isoforms. In studies using human recombinant enzymes, N-(3-Pyridyl)indomethacin amide (also referred to as N-3PyIA) displays a strong inhibitory effect on COX-2 with an IC50 value of 0.052 µM. nih.gov In contrast, its potency against ovine recombinant COX-1 is significantly lower, being approximately 1,300 times less potent. nih.gov This high COX-2 selectivity index underscores the impact of the structural modification on its pharmacological activity.
Table 1: Comparative Potency of N-(3-Pyridyl)indomethacin Amide against COX-1 and COX-2
| Enzyme | Species | IC50 (µM) | Selectivity (COX-1/COX-2) |
|---|---|---|---|
| COX-2 | Human (recombinant) | 0.052 | ~1300-fold for human COX-2 vs. ovine COX-1 |
| COX-1 | Ovine (recombinant) | ~67.6 | |
| COX-1 | Ovine (seminal vesicular) | 75 | ~0.67-fold for ovine COX-2 vs. ovine COX-1 |
| COX-2 | Ovine (placental) | 50 |
Note: The selectivity is calculated based on the provided data, comparing human COX-2 to ovine COX-1, and ovine COX-2 to ovine COX-1.
Kinetic Aspects of COX-2 Inhibition (e.g., slow, tight-binding inhibition)
Research into the kinetics of inhibition by indomethacin amides has revealed that they act as slow, tight-binding inhibitors of COX-2. nih.gov This time-dependent inhibition is a crucial aspect of their mechanism and contributes to their selectivity. nih.gov The process involves an initial reversible binding to the enzyme, followed by a slower conformational change that results in a more tightly bound enzyme-inhibitor complex. acs.org This slow, tight-binding characteristic is not observed with COX-1, further highlighting the kinetic basis for the COX-2 selectivity of indomethacin amides. nih.gov The time-dependent nature of this inhibition means that the inhibitory potency increases with the duration of exposure to the compound. nih.govnih.gov
Isozyme Selectivity in Different Species and Tissue Preparations
Interestingly, the isozyme selectivity of N-(3-Pyridyl)indomethacin amide can vary depending on the species and the tissue preparation used in the assay. While it demonstrates high selectivity for human recombinant COX-2 over ovine COX-1, it is not selective between ovine seminal vesicular COX-1 and ovine placental COX-2, with IC50 values of 75 µM and 50 µM, respectively. nih.gov This highlights the importance of considering the species and tissue source when evaluating the pharmacological profile of a compound, as subtle differences in the enzyme's active site between species can lead to significant variations in inhibitor potency and selectivity.
Investigation of Non-COX Molecular Targets
To fully characterize the pharmacological profile of a compound, it is essential to investigate its potential interactions with other molecular targets beyond its primary mechanism of action.
Fatty Acid Amide Hydrolase (FAAH) Inhibitory Activity
As of the current available research, there is no direct evidence or published studies to suggest that N-(3-Pyridyl)indomethacin amide possesses inhibitory activity against Fatty Acid Amide Hydrolase (FAAH). While the parent compound, indomethacin, has been investigated for its non-competitive inhibitory effects on FAAH, this activity has not been reported for its N-(3-pyridyl) amide derivative. d-nb.info Screening studies of various NSAIDs for FAAH inhibition have included indomethacin, but specific data for N-(3-Pyridyl)indomethacin amide is absent from the scientific literature. d-nb.info Therefore, its profile as a dual COX/FAAH inhibitor cannot be substantiated at this time.
Molecular Mechanisms of Action
The selective inhibition of COX-2 by N-(3-Pyridyl)indomethacin amide and related compounds is attributed to specific interactions within the enzyme's active site. Molecular docking studies of similar COX-2 inhibitors show that pharmacophores like the SO₂Me group on some inhibitors can insert into a secondary pocket present in COX-2 but not COX-1, conferring selectivity. nih.gov For indomethacin derivatives, hydrogen bonds with key residues such as Arg120 at the entrance of the active site are crucial for binding. researchgate.net The conversion of indomethacin's carboxyl group to an amide facilitates a binding mode that is favorable for potent and selective COX-2 inhibition. nih.gov
In its interaction with TCCYP51, the pyridyl group of N-(3-Pyridyl)indomethacin amide is believed to play a key role. nih.gov It is proposed that the pyridyl nitrogen coordinates directly with the heme iron in the enzyme's active site, an interaction characteristic of many CYP450 inhibitors. nih.govnih.gov Variations in the position of the nitrogen on the heterocyclic ring can influence the binding affinity and the resulting spectral shift of the enzyme, indicating different binding conformations. nih.gov
Research on indomethacin provides significant insights into the potential cellular signaling pathways modulated by its derivatives. One notable non-COX-related mechanism is the inhibition of the nuclear translocation of Interferon Regulatory Factor 3 (IRF3). nih.gov By preventing IRF3 from moving into the nucleus, indomethacin can suppress the production of type I interferons, which are key signaling molecules in innate immune responses to viral and bacterial nucleic acids. nih.gov
Structure Activity Relationship Sar Studies of N 3 Pyridyl Indomethacin Amide Analogues
Influence of Amide Functional Group on Biological Activity
The conversion of indomethacin's carboxylic acid to an amide is a pivotal strategic move to confer COX-2 selectivity. pnas.orgacs.org This derivatization eliminates the ion-pairing interaction with the critical arginine 120 residue in the active site of COX-1, an interaction necessary for the inhibition of this isoform. pnas.org The result is a class of compounds with significantly attenuated COX-1 inhibitory activity while maintaining or even enhancing potency against COX-2. acs.orgresearchgate.net
Correlation between Amide Class (Primary, Secondary, Tertiary) and COX Selectivity
Research into a variety of indomethacin (B1671933) amides has established a clear correlation between the substitution pattern of the amide nitrogen and the resulting biological activity. acs.org A consistent finding across studies is that primary and secondary amide analogues of indomethacin are notably more potent as inhibitors of COX-2 compared to their tertiary amide counterparts. pnas.orgacs.org
Many secondary amides, including the N-(3-pyridyl) derivative, exhibit IC₅₀ values for human COX-2 in the low nanomolar range, while showing minimal inhibition of COX-1 at high concentrations. pnas.orgacs.org In contrast, tertiary amides often display little to no inhibition of either COX isoform within the tested concentration ranges. pnas.org This suggests that the presence of at least one hydrogen atom on the amide nitrogen is crucial for optimal interaction within the COX-2 active site. This hydrogen may participate in key hydrogen-bonding interactions that are unavailable to tertiary amides.
Contribution of the Pyridine (B92270) Moiety to Pharmacological Effects
The pyridine ring is a privileged scaffold in medicinal chemistry, known for its ability to improve metabolic stability, enhance permeability, and participate in critical binding interactions. carewellpharma.innih.gov In the context of N-(3-Pyridyl)indomethacin Amide, the pyridine moiety is not merely a passive substituent but an active contributor to the compound's high affinity and selectivity for COX-2.
Positional Isomerism of Pyridine Nitrogen and Substituent Effects
The specific placement of the nitrogen atom within the pyridine ring is a critical determinant of the molecule's electronic properties and its potential for forming specific interactions within the enzyme's active site. While extensive comparative data on the direct head-to-head COX inhibition of 2-pyridyl, 3-pyridyl, and 4-pyridyl indomethacin amides is limited in the public domain, the high potency of the N-(3-pyridyl) analogue provides significant insight.
Importance of Indomethacin Core Substituents
The foundational indomethacin scaffold contains key substituents that are indispensable for its inhibitory activity. Alterations to these core groups, even minor ones, can lead to a complete loss of pharmacological effect, underscoring their importance in the binding of the amide analogues to COX-2. acs.org
Role of the 4-Chlorobenzoyl Group
The N-1-(4-chlorobenzoyl) group is an absolute requirement for the biological activity of indomethacin amides. pnas.org Research has consistently shown that replacing this group, for instance with a 4-bromobenzyl functionality or simply with hydrogen, results in compounds that are essentially inactive. acs.org This moiety is believed to anchor the inhibitor within a hydrophobic channel of the COX-2 active site. The specific electronic and steric properties conferred by the chlorine atom at the para position appear to be critical for this anchoring effect, and its removal or replacement cannot be tolerated without a catastrophic loss of potency. acs.orgresearchgate.net
Significance of the 2-Methyl Group on the Indole (B1671886) Ring
Similarly, the 2-methyl group on the indole ring of the indomethacin core is of paramount significance for inhibitory activity. acs.org Exchanging this small alkyl group with a hydrogen atom has been shown to generate inactive compounds in both the ester and amide series of indomethacin analogues. acs.org This methyl group is thought to be essential for correctly positioning the molecule within the hydrophobic channel of the cyclooxygenase enzyme. researchgate.net Its presence ensures a proper conformational fit, which is necessary for the time-dependent, tight-binding inhibition characteristic of these amide derivatives. acs.org
Data on COX Inhibition by Indomethacin Amide Analogues
| Compound | Amide Substituent | h-COX-2 IC₅₀ (µM) | o-COX-1 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Indomethacin | (Carboxylic Acid) | 0.18 | 0.027 | 0.15 |
| N-(3-Pyridyl)indomethacin Amide | 3-Pyridyl | 0.052 | >66 | >1269 |
| N-(4-Fluorophenyl)acetamide | 4-Fluorophenyl | 0.04 | >66 | >1650 |
| N-Methylacetamide | Methyl | 0.14 | >66 | >471 |
| N,N-Dimethylacetamide | Dimethyl | >66 | >66 | - |
Data sourced from Kalgutkar et al., PNAS (2000) & J. Med. Chem. (2000).
Computational Chemistry and Molecular Modeling in SAR Analysis
Computational chemistry and molecular modeling have become indispensable tools in the elucidation of structure-activity relationships (SAR) for novel therapeutic agents, including analogues of N-(3-Pyridyl)indomethacin Amide. These in silico techniques provide profound insights into the molecular interactions governing the binding of a ligand to its target protein, thereby guiding the rational design of more potent and selective inhibitors. By simulating the ligand-receptor complex at an atomic level, researchers can predict binding affinities, identify key binding motifs, and rationalize the observed biological activities of a series of related compounds.
Molecular docking, a primary computational method, has been employed to investigate the binding modes of indomethacin derivatives within the active site of the cyclooxygenase-2 (COX-2) enzyme. researchgate.net Such studies aim to predict the most favorable orientation of the inhibitor molecule as it interacts with the amino acid residues of the enzyme's binding pocket. For a series of 3-indolyl pyridine derivatives, which are structurally related to N-(3-Pyridyl)indomethacin Amide, docking analyses were performed to understand their orientation and binding patterns within the indomethacin binding site of COX-2. researchgate.net These computational models help to identify crucial hydrogen bonds and hydrophobic interactions that stabilize the enzyme-inhibitor complex. For instance, in silico analyses have highlighted the importance of polar groups, such as the 3-CN group on some docked compounds, interacting with residues like Serine-530, indicating a potential site for polar interactions. researchgate.net
Furthermore, these models can explain the observed differences in inhibitory potency among analogues. A docking study comparing compounds with a methyl group versus a methoxy (B1213986) group found that the smaller methyl group was better accommodated within a confined space in the binding site, providing a structural rationale for its enhanced biological activity. researchgate.net
Key Interacting Residues in COX-2 for Indomethacin Analogues Identified by In Silico Docking
| Residue Type | Specific Residue (Example) | Role in Binding |
|---|---|---|
| Polar Residue | Serine-530 | Potential for polar interactions with ligand substituents. researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) analysis represents another powerful computational approach applied to indomethacin derivatives. ijpsonline.com QSAR modeling seeks to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. In a study involving 41 amide and ester derivatives of indomethacin, QSAR models were developed to predict their COX-2 inhibitory affinity. ijpsonline.com These models utilize various physicochemical descriptors and structural parameters to derive equations that can forecast the biological activity of newly designed compounds. ijpsonline.com
One successful QSAR model was derived using receptor surface analysis (RSA), which provided a statistically significant correlation for the series of indomethacin derivatives. ijpsonline.com The results from such analyses offer predictive tools for guiding the synthesis of new analogues with potentially improved COX-2 inhibition. ijpsonline.com
Statistical Validation of a QSAR Model for Indomethacin Derivatives
| Parameter | Value | Description |
|---|---|---|
| n | 41 | Number of molecules in the dataset. ijpsonline.com |
| r | 0.806 | Correlation coefficient, indicating a good fit. ijpsonline.com |
| r² | 0.650 | Coefficient of determination. ijpsonline.com |
| s | 0.419 | Standard error of the estimate. ijpsonline.com |
While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the ligand-protein complex over time. mdpi.com MD simulations can reveal conformational changes in both the ligand and the protein upon binding and can be used to calculate binding free energies, providing a more rigorous estimation of binding affinity. mdpi.commdpi.com This technique helps to validate the binding poses suggested by docking and ensures that the interactions are stable throughout a simulated physiological timeframe. mdpi.com The combination of docking, QSAR, and MD simulations provides a comprehensive understanding of the SAR for N-(3-Pyridyl)indomethacin Amide analogues, facilitating the design of next-generation selective COX-2 inhibitors.
Preclinical Efficacy and Therapeutic Potential
Anti-Inflammatory Activity in In Vitro and In Vivo Models
The anti-inflammatory properties of N-(3-Pyridyl)indomethacin Amide are attributed to its activity as an inhibitor of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.
In cellular and enzymatic assays, N-(3-Pyridyl)indomethacin Amide has been identified as a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. caymanchem.com COX-2 is an inducible enzyme that is significantly upregulated during inflammatory processes and is responsible for the production of pro-inflammatory prostaglandins (B1171923).
Research has demonstrated that N-(3-Pyridyl)indomethacin Amide selectively inhibits human recombinant COX-2 with a half-maximal inhibitory concentration (IC₅₀) of 0.052 µM. caymanchem.com Its potency against ovine recombinant COX-1 is substantially lower, making it approximately 1,300 times less powerful as a COX-1 inhibitor in this specific assay. caymanchem.com However, this selectivity was not observed when tested against ovine seminal vesicular COX-1 and ovine placental COX-2, where the IC₅₀ values were 75 µM and 50 µM, respectively. caymanchem.com The potent and selective inhibition of human COX-2 suggests a mechanism that could reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors that also block the protective functions of COX-1.
| Enzyme | Source | IC₅₀ (µM) | Reference |
|---|---|---|---|
| COX-2 | Human, Recombinant | 0.052 | caymanchem.com |
| COX-1 | Ovine, Recombinant | >68 (1,300-fold less potent than vs. human COX-2) | caymanchem.com |
| COX-1 | Ovine, Seminal Vesicular | 75 | caymanchem.com |
| COX-2 | Ovine, Placental | 50 | caymanchem.com |
Specific data from in vivo studies using rodent models of acute and chronic inflammation for N-(3-Pyridyl)indomethacin Amide were not available in the searched scientific literature. Typically, compounds like this would be evaluated in models such as the carrageenan-induced paw edema test in rats for acute inflammation. slideshare.netnih.govnih.gov For chronic inflammation, the complete Freund's adjuvant (CFA)-induced arthritis model is a standard method used to assess long-term anti-inflammatory efficacy. nih.gov These models are used to evaluate the parent compound, indomethacin (B1671933), and its other derivatives.
Analgesic and Antipyretic Properties in Preclinical Settings
Detailed preclinical studies investigating the specific analgesic (pain-relieving) and antipyretic (fever-reducing) properties of N-(3-Pyridyl)indomethacin Amide are not described in the available literature. The evaluation of analgesic effects for related compounds often involves thermal pain models, such as the hot-plate test, or chemical-induced writhing tests in mice. nih.govnih.govresearchgate.net Antipyretic activity is commonly assessed using the brewer's yeast-induced pyrexia model in rats or mice. nih.govnih.gov While the parent compound, indomethacin, is known to possess these properties, specific experimental data for its N-(3-pyridyl) amide derivative is lacking. mdpi.com
Anti-Angiogenic and Antitumorigenic Properties
The potential for COX-2 inhibitors to influence cancer progression has led to investigations into their anti-angiogenic and antitumorigenic effects.
While the parent compound indomethacin and other derivatives have been shown to inhibit the proliferation of various cancer cell lines, specific data, including IC₅₀ values for N-(3-Pyridyl)indomethacin Amide against cancer cell lines, were not found in the reviewed literature. mdpi.comnih.gov Studies on other indomethacin derivatives have reported activity against colon, breast, prostate, and pancreatic cancer cell lines. mdpi.comnih.gov Such studies typically involve incubating cancer cells with the compound and measuring cell viability to determine the concentration that inhibits growth by 50% (IC₅₀).
There is no specific information available from the searched sources detailing how N-(3-Pyridyl)indomethacin Amide modulates components of the tumor microenvironment. Research on indomethacin and other COX-2 inhibitors suggests that potential mechanisms could include the inhibition of angiogenesis (the formation of new blood vessels that supply tumors) and the modulation of immune responses within the tumor. nih.govnih.gov For instance, some indomethacin derivatives have been shown to interfere with the formation of capillary-like tubes by endothelial cells, a key process in angiogenesis. nih.gov Furthermore, by reducing prostaglandin (B15479496) E2 (PGE2) production, COX-2 inhibitors can potentially alter the function of immune cells like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), which are known to suppress anti-tumor immunity. nih.gov
Immunomodulatory Effects and Implications
The immune system plays a dual role in cancer, with some immune responses promoting tumor growth while others suppress it. COX-2 and its product, prostaglandin E2 (PGE2), are known to create an immunosuppressive tumor microenvironment. Therefore, selective COX-2 inhibitors like N-(3-Pyridyl)indomethacin amide are hypothesized to have significant immunomodulatory effects.
Preclinical research has shown that selective COX-2 inhibitors can modulate the immune response in a way that may be beneficial for cancer therapy. For instance, celecoxib (B62257) has been found to control the immunoinflammatory response by increasing the levels of the anti-inflammatory cytokine IL-10 and decreasing the levels of pro-inflammatory cytokines such as TNFα and IL-6. nih.gov
The parent compound, indomethacin, has also been shown to inhibit the nuclear translocation of IRF3, a key transcription factor in the type I interferon response, in human immune cells. nih.gov This suggests a potential mechanism by which indomethacin and its derivatives could modulate innate immune responses. Furthermore, in a mouse model of Parkinson's disease, indomethacin demonstrated anti-inflammatory effects by reducing the number of activated microglia in the brain. nih.gov
The table below outlines the observed immunomodulatory effects of selective COX-2 inhibitors and the parent compound, indomethacin, in preclinical studies.
| Compound/Class | Observed Immunomodulatory Effect | Experimental Model |
| Selective COX-2 Inhibitors (e.g., Celecoxib) | Increased IL-10, Decreased TNFα and IL-6. nih.gov | Animal model of neuropathology |
| Indomethacin | Inhibition of nucleic acid-induced IFN expression in human immune cells. nih.gov | Human monocytic U937 cells and primary macrophages |
| Indomethacin | Reduced pro-inflammatory cellular response in the substantia nigra. nih.gov | MPTP mouse model of Parkinson's disease |
| Indomethacin | Attenuation of neuroinflammation by decreasing IL-1β and caspase-1. nih.gov | STZ-induced model of Alzheimer's-like disease in rats |
These findings suggest that by inhibiting COX-2, N-(3-Pyridyl)indomethacin amide could potentially reverse the immunosuppressive effects within the tumor microenvironment, making it a candidate for combination therapy with immunotherapies.
Potential in Other Therapeutic Areas
Given its mechanism of action as a selective COX-2 inhibitor and its structural relationship to indomethacin, N-(3-Pyridyl)indomethacin amide may have therapeutic potential in other diseases characterized by inflammation.
The potential application of COX-2 inhibitors in neuropsychiatric disorders such as major depressive disorder and schizophrenia is also an area of research, with some promising results in animal studies. wikipedia.org
The potential of N-(3-Pyridyl)indomethacin amide in these areas is speculative and would require dedicated preclinical and clinical investigation. The known effects of related compounds provide a basis for such future research.
Pharmacokinetic and Metabolic Investigations
Absorption and Distribution Characteristics
Detailed in vivo studies on the absorption and distribution of N-(3-Pyridyl)indomethacin amide are not widely published. However, based on its chemical structure as an amide derivative of indomethacin (B1671933), some characteristics can be inferred. Like most orally administered drugs, its absorption would be influenced by its physicochemical properties such as solubility and permeability.
In contrast, the absorption of the parent drug, indomethacin, is well-documented. Indomethacin is readily absorbed after oral administration, with peak plasma concentrations typically reached within two hours. nih.govfda.gov The bioavailability of oral indomethacin is nearly 100%. nih.govfda.gov
The distribution of a drug throughout the body is determined by its lipophilicity, plasma protein binding, and tissue permeability. Indomethacin is highly bound to plasma proteins (approximately 99%), primarily albumin. fda.gov It distributes into various tissues, including the synovial fluid. drugbank.com Given that N-(3-Pyridyl)indomethacin amide is a lipophilic molecule, it is also expected to be extensively bound to plasma proteins and distribute into various tissues. Studies on other indomethacin derivatives, such as radioiodinated amide analogs, have shown distribution into tumors expressing COX-2, indicating that these derivatives can reach specific target tissues. nih.gov
Metabolic Pathways and Identification of Metabolites
The metabolic fate of N-(3-Pyridyl)indomethacin amide has not been explicitly detailed in published literature. However, research on similar indomethacin amides suggests that these compounds are designed to be the active entity and may not undergo significant metabolic conversion to indomethacin. bioworld.com The primary metabolic pathways for N-(3-Pyridyl)indomethacin amide are anticipated to involve modifications to the parent structure.
In comparison, the metabolism of indomethacin is extensive and occurs primarily in the liver. The main metabolic pathways are O-demethylation of the methoxy (B1213986) group and N-deacylation of the p-chlorobenzoyl group. drugbank.com This results in the formation of major metabolites such as O-desmethyl-indomethacin, N-deschlorobenzoyl-indomethacin, and O-desmethyl-N-deschlorobenzoyl-indomethacin, which are largely inactive. drugbank.com
Role of Cytochrome P450 Isozymes in Biotransformation
The metabolism of indomethacin is primarily mediated by the cytochrome P450 (CYP) enzyme system. Specifically, CYP2C9 has been identified as the principal isozyme responsible for the O-demethylation of indomethacin in human liver microsomes. nih.gov
For N-(3-Pyridyl)indomethacin amide, it is plausible that CYP enzymes also play a role in its biotransformation, potentially through hydroxylation of the indole (B1671886) ring or the pyridyl moiety. Studies on other amide derivatives of indomethacin have shown that metabolism can occur on the amide side chain. researchgate.net
In Vitro and In Vivo Metabolic Stability Assessment
The metabolic stability of a drug is a critical determinant of its pharmacokinetic profile and duration of action. Research into indomethacin amide derivatives has focused on improving their metabolic stability to enhance their therapeutic potential. For instance, computational tools have been used to predict and design indomethacin amide analogs with improved metabolic properties. dntb.gov.ua
Studies on the phenethyl amide derivative of indomethacin in rat, mouse, and human liver microsomes revealed that the compound was metabolized, with half-lives of 11, 51, and 21 minutes, respectively. researchgate.net This indicates that indomethacin amides can be susceptible to metabolic degradation. It is important to note that no conversion to indomethacin was detected in these in vitro studies. bioworld.com Specific in vivo metabolic stability data for N-(3-Pyridyl)indomethacin amide is not currently available.
Pharmacological Activity of Major Metabolites
The major metabolites of indomethacin are considered to be pharmacologically inactive. drugbank.com A key objective in the design of indomethacin derivatives like N-(3-Pyridyl)indomethacin amide is to create a compound that is itself the active agent, with metabolites that are also inactive. This helps to avoid off-target effects and potential toxicity from active metabolites. While the specific metabolites of N-(3-Pyridyl)indomethacin amide have not been characterized in the literature, they are expected to have minimal pharmacological activity.
Elimination and Excretion Profiles
The elimination and excretion pathways for N-(3-Pyridyl)indomethacin amide have not been specifically reported. Generally, drug elimination occurs through metabolism and/or excretion of the unchanged drug in urine and feces.
For the parent compound, indomethacin, approximately 60% of an administered dose is excreted in the urine as the parent drug and its metabolites (with 26% as indomethacin and its glucuronide), and about 33% is recovered in the feces. fda.gov The elimination half-life of indomethacin is variable, ranging from 1.5 to 16 hours, which is attributed to enterohepatic circulation. nih.gov Given its structural similarities, N-(3-Pyridyl)indomethacin amide and its metabolites are also likely to be eliminated through a combination of renal and fecal excretion.
Comparative Pharmacokinetics with Parent Indomethacin
A direct comparative pharmacokinetic study between N-(3-Pyridyl)indomethacin amide and indomethacin has not been published. However, based on the available information for indomethacin and related amide derivatives, a comparative table can be constructed to highlight the known and expected differences.
| Pharmacokinetic Parameter | Indomethacin | N-(3-Pyridyl)indomethacin Amide (Inferred/Expected) |
| Absorption | Readily absorbed orally; ~100% bioavailability. nih.govfda.gov | Expected to be absorbed orally. |
| Distribution | High plasma protein binding (~99%); distributes to synovial fluid. fda.govdrugbank.com | Expected high plasma protein binding and tissue distribution. |
| Metabolism | Extensive hepatic metabolism via O-demethylation and N-deacylation by CYP2C9. drugbank.comnih.gov | Expected to be metabolized by CYP enzymes, but likely does not convert to indomethacin. bioworld.com |
| Metabolites | O-desmethyl-indomethacin, N-deschlorobenzoyl-indomethacin (inactive). drugbank.com | Metabolites not fully identified, but expected to be inactive. |
| Elimination Half-life | Variable, 1.5-16 hours. nih.gov | Not determined, but influenced by its metabolic stability. |
| Excretion | ~60% in urine, ~33% in feces. fda.gov | Likely excreted via renal and fecal routes. |
Preclinical Safety and Tolerability Assessment
Gastrointestinal Safety Profile
A significant hurdle for the clinical use of conventional NSAIDs is their propensity to cause gastrointestinal complications, ranging from dyspepsia to peptic ulcers and bleeding. The preclinical assessment of N-(3-Pyridyl)indomethacin Amide has therefore placed a strong emphasis on its gastrointestinal safety profile.
Reduced Ulcerogenic Potential Compared to Conventional NSAIDs
While specific preclinical studies detailing the ulcerogenic potential of N-(3-Pyridyl)indomethacin Amide in animal models are not extensively available in the public domain, its design as a selective cyclooxygenase-2 (COX-2) inhibitor is the primary basis for its anticipated reduced ulcerogenic risk compared to conventional non-selective NSAIDs like indomethacin (B1671933). The gastrointestinal toxicity of traditional NSAIDs is largely attributed to their inhibition of the COX-1 enzyme, which is responsible for the production of prostaglandins (B1171923) that protect the gastric mucosa. By selectively targeting COX-2, which is primarily upregulated at sites of inflammation, N-(3-Pyridyl)indomethacin Amide is expected to spare the protective functions of COX-1 in the gastrointestinal tract.
Underlying Mechanisms for Improved Gastrointestinal Tolerability
The principal mechanism underlying the improved gastrointestinal tolerability of N-(3-Pyridyl)indomethacin Amide is its selective inhibition of the COX-2 enzyme over COX-1. This selectivity is a key molecular feature designed to separate the anti-inflammatory effects from the gastrointestinal side effects associated with non-selective NSAIDs.
The inhibitory activity of N-(3-Pyridyl)indomethacin Amide against COX-1 and COX-2 has been evaluated, demonstrating its potency and selectivity.
Table 1: Cyclooxygenase Inhibition Profile of N-(3-Pyridyl)indomethacin Amide
| Enzyme | IC₅₀ (µM) | Source |
|---|---|---|
| Human Recombinant COX-2 | 0.052 | caymanchem.com |
| Ovine Recombinant COX-1 | 68 | caymanchem.com |
As shown in Table 1, N-(3-Pyridyl)indomethacin Amide is significantly more potent in inhibiting COX-2 than COX-1, with an IC₅₀ value for human recombinant COX-2 that is over 1300 times lower than that for ovine recombinant COX-1. caymanchem.com This high degree of selectivity for COX-2 is the foundational scientific rationale for its expected favorable gastrointestinal safety profile. By preserving the activity of COX-1, the production of gastroprotective prostaglandins is maintained, thus reducing the risk of mucosal injury.
Other Organ System Toxicity Evaluation
Early Assessment of Potential Drug-Drug Interactions
The potential for drug-drug interactions is another critical aspect of preclinical safety assessment. In vitro studies, typically using human liver microsomes, are conducted to determine if a new compound inhibits or induces major cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs.
The parent compound, indomethacin, is known to be metabolized primarily by the CYP2C9 enzyme. This suggests that N-(3-Pyridyl)indomethacin Amide may also be a substrate for and/or an inhibitor of this enzyme. However, specific preclinical data from in vitro or in vivo studies evaluating the potential for N-(3-Pyridyl)indomethacin Amide to interact with CYP enzymes or other drug transporters have not been identified in the reviewed literature. Such studies are essential to predict potential interactions with co-administered medications and to inform clinical trial design.
Future Research Directions and Translational Perspectives
Rational Design of Next-Generation N-(3-Pyridyl)indomethacin Amide Derivatives
The development of N-(3-Pyridyl)indomethacin Amide stems from a successful strategy to improve the therapeutic profile of indomethacin (B1671933). The core principle involves the chemical modification of the carboxylic acid group present in traditional NSAIDs. ijpsonline.com This modification to an amide, as in N-(3-Pyridyl)indomethacin Amide, has been shown to eliminate the inhibition of the COX-1 enzyme, which is associated with gastrointestinal side effects, while retaining or even enhancing the inhibitory activity against the COX-2 enzyme. ijpsonline.comnih.gov
Future rational design efforts will build on this foundation, utilizing advanced computational and synthetic chemistry approaches.
Structure-Activity Relationship (SAR) Studies: SAR investigations are crucial for optimizing the molecular structure for enhanced efficacy and selectivity. For indomethacin analogs, studies have identified the indole (B1671886) moiety as essential for their anticancer properties. nih.gov By systematically altering different parts of the N-(3-Pyridyl)indomethacin Amide molecule—such as substituting the 4-chlorobenzoyl group with other moieties like a 4-bromobenzyl group—researchers can fine-tune its biological activity. researchgate.net The goal is to create derivatives with superior potency against COX-2 and potentially other therapeutic targets, such as the multidrug resistance-associated protein-1 (MRP-1), which is relevant in cancer treatment. nih.gov
Computational Modeling: Quantitative structure-activity relationship (QSAR) analysis and receptor surface analysis (RSA) have proven to be valuable tools for predicting the biological activity of indomethacin derivatives. ijpsonline.com Future research will employ more sophisticated molecular docking simulations to visualize and predict how novel derivatives bind to the active site of COX-2 and other targets. nih.gov This in-silico approach can prioritize the synthesis of compounds with the highest predicted affinity and most desirable interaction profiles, saving time and resources.
| Structural Moiety | Observation/Activity | Reference |
|---|---|---|
| Carboxylic Acid Derivatization (to Ester/Amide) | Generates potent and selective COX-2 inhibitors by reducing COX-1 affinity. | ijpsonline.comnih.gov |
| Indole Moiety | Considered essential for the anticancer properties of indomethacin derivatives. | nih.gov |
| 2-Methyl Group on Indole | Considered indispensable for fixing the molecule in the hydrophobic channel of COX. | researchgate.net |
| N-1 Benzoyl Group | Replacement of the 4-chlorobenzoyl group with a 4-bromobenzyl moiety can retain selective COX-2 inhibitory potency. | researchgate.net |
Strategies for Combination Therapies
The therapeutic potential of N-(3-Pyridyl)indomethacin Amide and its future derivatives may be significantly amplified when used in combination with other drugs. This is particularly promising in the field of oncology, where multi-target approaches are often necessary to overcome drug resistance and improve patient outcomes. i2b.us
Synergy with Chemotherapeutics: Indomethacin has been shown to enhance the effectiveness of conventional chemotherapy agents like cisplatin (B142131) in treating ovarian cancer. i2b.us It achieves this by modulating signaling pathways, such as the Wnt/β-catenin pathway, that are crucial for the survival of cancer-initiating cells. i2b.us Future research should investigate whether N-(3-Pyridyl)indomethacin Amide can produce similar or superior synergistic effects, potentially allowing for lower, less toxic doses of chemotherapy.
Targeting Cancer Metabolism: In non-small cell lung cancer (NSCLC), indomethacin has been found to interfere with polyamine metabolism, a pathway critical for tumor proliferation. frontiersin.org It does so by increasing the levels of the enzyme spermidine/spermine-N1-acetyltransferase (SSAT). frontiersin.org Studies have demonstrated a synergistic cell-killing effect when indomethacin is combined with specific inhibitors of the polyamine pathway. frontiersin.org This provides a clear strategy for combining N-(3-Pyridyl)indomethacin Amide with metabolic inhibitors.
Novel Formulations: Combining indomethacin with other molecules to create new chemical entities is another promising avenue. For example, zinc(II)-phenanthroline-indomethacin complexes have demonstrated potent activity against breast cancer stem cells, suggesting that metal-based derivatives of N-(3-Pyridyl)indomethacin Amide could be a fruitful area of research. nih.gov
| Combination Partner | Disease/Model | Observed Effect/Mechanism | Reference |
|---|---|---|---|
| Cisplatin | Ovarian Cancer | Enhances eradication of tumor-initiating cells via downregulation of Wnt/β-catenin signaling. | i2b.us |
| Vitamin D | Colon Cancer | Potential to reduce colon carcinoma development. | i2b.us |
| Polyamine Synthesis Inhibitors (e.g., DFMO, MDL72527) | Non-Small Cell Lung Cancer (NSCLC) Cell Lines | Synergistic effect on reducing cell viability by targeting polyamine metabolism. | frontiersin.org |
| Zinc(II)-phenanthroline | Breast Cancer Stem Cells | Complexes kill breast cancer stem cells in the submicro- and micromolar range. | nih.gov |
Application in Advanced Preclinical Disease Models
To bridge the gap between in vitro findings and human clinical trials, testing N-(3-Pyridyl)indomethacin Amide in sophisticated preclinical disease models is essential. These models provide a more accurate representation of human diseases.
Oncology Models: Indomethacin derivatives have already been evaluated in various cancer cell lines, including those from colon and pancreatic cancers, showing significant growth-inhibitory effects. nih.gov The next step involves more complex models. The use of in vivo xenograft and patient-derived xenograft (PDX) models, where human tumors are grown in immunodeficient mice, will be critical. nih.gov These models were used to show that an indomethacin derivative could significantly reduce tumor growth in castration-resistant prostate cancer by degrading the androgen receptor. nih.gov
Neurodegenerative Disease Models: Given the reported benefits of NSAIDs in Alzheimer's disease, advanced animal models of this condition are highly relevant. ijpsonline.comnih.gov Transgenic mouse models that replicate key aspects of Alzheimer's pathology offer a powerful platform to test the neuroprotective effects of N-(3-Pyridyl)indomethacin Amide. nih.gov
The 5xFAD mouse model , which develops rapid amyloid plaque accumulation, can be used to assess the compound's effect on amyloid pathology. nih.govmdpi.com
The 3xTg-AD mouse model is particularly valuable as it develops both the amyloid plaques and neurofibrillary tangles that characterize the human disease, allowing for a comprehensive evaluation of therapeutic efficacy. nih.govmdpi.com
Assessment of Translational Potential and Drug Repurposing
The concept of drug repurposing—finding new uses for existing drugs—is a major driver for the continued investigation of indomethacin and its derivatives. nih.govrsc.org This approach can significantly reduce the time and cost associated with drug development. nih.gov
The translational potential of N-(3-Pyridyl)indomethacin Amide is high, primarily due to its design as a selective COX-2 inhibitor, which is intended to offer a better safety profile than its parent compound. ijpsonline.comresearchgate.net Its potential application in oncology is supported by evidence that indomethacin can reduce mortality in certain cancers and enhance the effects of chemotherapy. i2b.us Furthermore, the ability of certain analogs to inhibit MRP-1 suggests a role in overcoming multidrug resistance in cancer, a significant clinical challenge. nih.gov For neurodegenerative diseases like Alzheimer's, the anti-inflammatory hypothesis provides a strong rationale for translating a more selective and potent compound like N-(3-Pyridyl)indomethacin Amide into human studies. nih.gov
Identification of Remaining Research Gaps and Challenges
Despite the promising outlook, several research gaps and challenges must be addressed to realize the full therapeutic potential of N-(3-Pyridyl)indomethacin Amide.
In-depth Mechanistic Studies: While COX-2 inhibition is the primary known mechanism, the full extent of the compound's biological effects is not yet fully understood. nih.gov Further research is needed to elucidate its impact on other signaling pathways, such as the Wnt/β-catenin and polyamine metabolism pathways, which appear to be important for its anticancer effects. i2b.usfrontiersin.org
Species-Specific Selectivity: A significant challenge is the observed difference in selectivity between species. N-(3-Pyridyl)indomethacin Amide is highly selective for human COX-2 over human COX-1, but it does not show the same selectivity for the ovine enzymes. caymanchem.com This highlights the potential for misleading results from animal models and complicates the translation of preclinical data to humans.
Lack of Clinical Data: Currently, the evidence for the efficacy of N-(3-Pyridyl)indomethacin Amide and its derivatives is confined to preclinical studies. Large-scale, well-controlled clinical trials are the ultimate and necessary step to validate their therapeutic benefit in humans. researchgate.net
Biomarker Development: To facilitate successful clinical trials, there is a pressing need to identify and validate reliable biomarkers that can predict which patients are most likely to respond to treatment with these compounds.
Q & A
What distinguishes N-(3-Pyridyl)indomethacin Amide from other COX-2 inhibitors in terms of selectivity and reversibility?
N-(3-Pyridyl)indomethacin Amide is a potent and selective reversible COX-2 inhibitor due to its structural modification of the parent indomethacin molecule. The 3-pyridyl substitution enhances binding specificity to the COX-2 active site, achieving >50-fold selectivity over COX-1 in enzymatic assays . Unlike irreversible inhibitors, its reversibility allows for transient suppression, reducing off-target effects. Researchers should validate selectivity using whole-blood assays comparing platelet COX-1 (constitutive) and monocyte-derived COX-2 (inducible) activity, with IL-1β stimulation to upregulate COX-2 .
What synthetic strategies ensure high-purity preparation of N-(3-Pyridyl)indomethacin Amide?
The synthesis involves carbodiimide-mediated coupling of indomethacin with 3-aminopyridine. SiliaBondCarbodiimide (Si-DCC) is recommended as a solid-phase coupling reagent, enabling efficient amide bond formation while minimizing byproducts. Post-synthesis purification should include:
- Reverse-phase HPLC with C18 columns (acetonitrile/water gradient)
- Mass spectrometry (ESI-MS) for molecular weight confirmation
- ¹H/¹³C NMR to verify pyridyl substitution and amide linkage .
How can researchers resolve discrepancies between in vitro enzymatic inhibition and in vivo anti-inflammatory efficacy data?
Discrepancies often arise from differences in bioavailability, metabolic stability, or off-target effects. To address this:
- Perform pharmacokinetic profiling in rodent models, measuring plasma half-life and tissue distribution.
- Use LC-MS/MS to quantify active compound levels in target tissues.
- Validate in vitro assays with human recombinant COX-2 (e.g., Proteintech HZ-1019) and compare with lipopolysaccharide-stimulated whole-blood assays .
What methodological considerations are critical for optimizing cell-based COX-2 inhibition assays?
- Use THP-1 monocytes differentiated with PMA and stimulated with IL-6 (10 ng/mL) to induce COX-2.
- Measure PGE₂ production via ELISA with a detection limit <5 pg/mL.
- Include NS-398 (10 µM) as a positive control and validate against COX-1-expressing platelets .
- Account for serum interference by testing in both FBS-supplemented and serum-free conditions .
How does the pyridyl substitution enhance COX-2 selectivity compared to other indomethacin derivatives?
The 3-pyridyl group creates hydrogen bonds with Arg120 and Tyr355 in the COX-2 active site, a binding mode absent in COX-1. SAR studies show that replacing the indole methyl group with pyridyl improves hydrophobic interactions in the COX-2 secondary pocket. Comparative molecular docking (PDB: 3NT1 for COX-2 vs. 3N8X for COX-1) confirms this mechanism .
What statistical approaches mitigate small sample size limitations in preclinical studies?
- Use Bayesian hierarchical models to pool data across multiple experiments.
- Apply Welch’s t-test for unequal variances in small cohorts.
- Conduct power analysis (α=0.05, β=0.2) to justify sample sizes, referencing prior studies showing ≥30% effect size in carrageenan-induced paw edema models .
How should target engagement specificity be validated in complex biological systems?
- Employ COX-2 knockout murine models to confirm on-target effects.
- Cross-validate with fluorescent probes (e.g., SC-58125-Cy5) in competitive binding assays.
- Perform RNA-seq to rule out off-target gene regulation .
What comparative study designs effectively differentiate COX-2/COX-1 inhibition ratios?
- Use whole-blood assays with:
- COX-1 activity : Measure thromboxane B₂ in calcium ionophore-stimulated platelets.
- COX-2 activity : Quantify PGE₂ in LPS-stimulated monocytes.
- Calculate selectivity ratios (IC₅₀ COX-1 / IC₅₀ COX-2) with dose-response curves (0.1–100 µM). Include celecoxib and aspirin as benchmarks .
Which analytical techniques confirm structural integrity post-synthesis?
- High-resolution mass spectrometry (HRMS) : Confirm exact mass (theoretical [M+H]⁺ = 434.16).
- 2D NMR (HSQC, HMBC) : Assign pyridyl protons (δ 8.3–8.5 ppm) and amide carbonyl (δ 170–172 ppm).
- X-ray crystallography : Resolve crystal structure in complex with COX-2 (if available) .
How do pharmacokinetic properties influence dosing regimens in rodent models?
- The compound’s logP ~3.1 suggests moderate blood-brain barrier penetration.
- Administer orally at 5–10 mg/kg in 0.5% methylcellulose suspension.
- Collect plasma samples at 0.5, 2, 6, and 24 hours post-dose for non-compartmental analysis (t₁/₂ ≈ 4–6 hours) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
